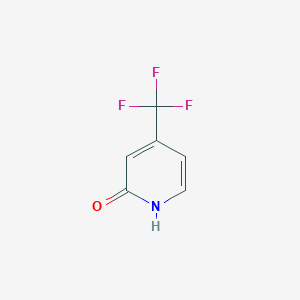

2-Hydroxy-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHLLNMSMFVTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379402 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50650-59-4 | |

| Record name | 4-(Trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50650-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Hydroxy-4-(trifluoromethyl)pyridine CAS 50650-59-4

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4): Properties, Synthesis, and Applications in Modern Chemistry

Introduction

2-Hydroxy-4-(trifluoromethyl)pyridine, also known by its IUPAC name 4-(trifluoromethyl)-1H-pyridin-2-one, is a specialized heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure incorporates a pyridine ring, a hydroxyl (or keto) group, and a trifluoromethyl (CF3) group. This unique combination of functional groups, particularly the electron-withdrawing and metabolically stable CF3 moiety, makes it a highly valuable building block for synthesizing complex, biologically active molecules.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, tautomeric nature, synthesis protocols, key chemical transformations, and applications, grounded in established scientific principles.

Physicochemical Properties and Structural Analysis

A thorough understanding of the compound's physical and chemical characteristics is foundational to its effective use in a laboratory or industrial setting.

Core Physicochemical Data

The essential properties of 2-Hydroxy-4-(trifluoromethyl)pyridine are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 50650-59-4 | [1][5][6] |

| Molecular Formula | C₆H₄F₃NO | [5][7] |

| Molecular Weight | 163.10 g/mol | [5][7] |

| Appearance | White to light orange crystalline powder | [2] |

| Melting Point | 161-165 °C | [1][2] |

| Boiling Point | 221.2 ± 40.0 °C (Predicted) | [2][8] |

| Solubility | Soluble in methanol | [1][2][8] |

| pKa | 10.76 ± 0.10 (Predicted) | [2][8] |

| IUPAC Name | 4-(trifluoromethyl)-1H-pyridin-2-one | [5] |

The Critical Role of Tautomerism

A defining characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone isomers.[9][10] This equilibrium between the aromatic alcohol (lactim) form and the amide (lactam) form is not merely a theoretical concept; it dictates the compound's reactivity, physical properties, and intermolecular interactions.

The position of the equilibrium is highly sensitive to the surrounding environment:

-

In Polar Solvents (e.g., water, alcohols): The equilibrium strongly favors the 2-pyridone form. This is because the polar amide group of the pyridone tautomer is better stabilized by polar solvents through hydrogen bonding.[10][11]

-

In Non-Polar Solvents (e.g., cyclohexane): The 2-hydroxypyridine form becomes more significant, although the pyridone form may still be slightly preferred.[10][11]

-

In the Gas Phase: The 2-hydroxypyridine tautomer is generally more stable.[12]

-

In the Solid State: X-ray crystallography and IR spectroscopy confirm that the 2-pyridone form is predominant, largely due to efficient packing and intermolecular hydrogen bonding in the crystal lattice.[10]

The presence of water, even in small amounts, can significantly shift the equilibrium toward the pyridone form by forming stabilizing hydrogen-bonded complexes.[11][13] This is a critical consideration for reaction design, as the nucleophilicity of the molecule (N- vs. O-alkylation) depends on which tautomer is prevalent.

Caption: Tautomeric equilibrium of the core structure.

Spectroscopic Characterization

While actual spectra should be run for confirmation, the expected spectroscopic features are as follows:

-

¹H NMR: Signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing CF₃ group. The N-H proton of the pyridone tautomer would appear as a broad singlet.

-

¹⁹F NMR: A sharp singlet is expected for the CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.[5]

-

¹³C NMR: Six distinct carbon signals are expected, including one for the CF₃ carbon (which would show a quartet due to C-F coupling) and a signal for the carbonyl carbon (C=O) of the dominant pyridone tautomer in the range of 160-170 ppm.

-

Infrared (IR) Spectroscopy: For the dominant pyridone form, a strong absorption band corresponding to the C=O stretching vibration would be visible around 1650-1690 cm⁻¹. A broad absorption for the N-H stretch would also be present around 3000-3400 cm⁻¹. The O-H stretch of the hydroxypyridine form (around 3200-3600 cm⁻¹) would be weak or absent in a solid-state spectrum.

Synthesis and Manufacturing

The synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine can be achieved through cyclocondensation reactions, which build the heterocyclic ring from acyclic, fluorine-containing precursors. This approach is often more efficient and scalable than attempting to introduce a trifluoromethyl group onto a pre-existing pyridine ring.[14]

Laboratory Synthesis Protocol

The following protocol is adapted from a patented synthetic route and illustrates a practical method for its preparation.[15] This multi-step process involves the formation of a fluorinated enone followed by a ring-closing condensation.

Workflow Diagram: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

Caption: Key steps in the synthesis workflow.

Step-by-Step Methodology:

-

Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one (Intermediate 1):

-

Rationale: This step creates the core trifluoromethyl ketone fragment needed for the pyridine ring. Vinyl ether serves as a masked acetaldehyde equivalent.

-

Procedure: To a reactor containing vinyl n-butyl ether and pyridine in dichloromethane (DCM), slowly add trifluoroacetic anhydride while maintaining the temperature between -10°C and 0°C. After the addition, allow the reaction to warm to room temperature and stir for 2 hours. The pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.

-

Work-up: Cool the reaction mixture, filter any solids, and wash the filtrate with water. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate.

-

-

Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate (Intermediate 2):

-

Rationale: A Horner-Wadsworth-Emmons reaction is used to extend the carbon chain, introducing the ester group that will ultimately form part of the pyridine ring.

-

Procedure: React Intermediate 1 with trimethylphosphonoacetate in an appropriate solvent system. This step creates the necessary six-carbon backbone for the target heterocycle.

-

-

Cyclocondensation to form 2-Hydroxy-4-(trifluoromethyl)pyridine (Final Product):

-

Rationale: This is the key ring-forming step. Under appropriate conditions (often involving a base or acid catalyst), the acyclic intermediate undergoes an intramolecular condensation reaction, followed by elimination and aromatization to form the stable pyridine ring.

-

Procedure: Subject Intermediate 2 to cyclization conditions. This may involve heating with a condensing agent to facilitate the ring closure and subsequent aromatization to yield the final product.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent to obtain the final, high-purity compound.

-

Chemical Reactivity and Key Transformations

The reactivity of 2-Hydroxy-4-(trifluoromethyl)pyridine is governed by the interplay between the pyridone system and the potent electron-withdrawing CF₃ group. Its most valuable transformation is the conversion of the hydroxyl/keto group into a leaving group, typically a chloride, which opens the door for a wide range of nucleophilic substitution reactions.

Protocol: Conversion to 2-Chloro-4-(trifluoromethyl)pyridine

This chlorination is a cornerstone reaction, transforming the relatively inert pyridone into a highly versatile electrophilic intermediate for drug and agrochemical synthesis.[15][16]

Sources

- 1. 2-Hydroxy-4-(trifluoromethyl)pyridine | 50650-59-4 [chemicalbook.com]

- 2. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS#: 50650-59-4 [m.chemicalbook.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. 2-Hydroxy-4-(trifluoromethyl)pyridine | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 50650-59-4 CAS MSDS (2-Hydroxy-4-(trifluoromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 11. wuxibiology.com [wuxibiology.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 16. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

physicochemical properties of 2-Hydroxy-4-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(trifluoromethyl)pyridine (CAS No: 50650-59-4) is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the versatile hydroxypyridine core, make it a valuable intermediate for developing novel therapeutic agents and specialized chemicals.[5][6] Notably, it has been utilized in the synthesis of selective allosteric agonists for the sphingosine phosphate receptor, a target implicated in various biological processes, including cancer cell survival.[5][6]

This technical guide provides a comprehensive overview of the core . Moving beyond a simple data sheet, this document offers insights into the structural nuances, analytical methodologies for characterization, and the chemical logic that underpins its behavior, empowering researchers to utilize this compound with precision and confidence.

Molecular Structure and Tautomerism

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.[7][8] For 2-Hydroxy-4-(trifluoromethyl)pyridine, this equilibrium lies significantly toward the 4-(trifluoromethyl)pyridin-2(1H)-one tautomer.[9] This preference is driven by the aromaticity of the pyridone ring and the thermodynamic stability of the amide-like functionality.[8] The prevalence of the pyridone form is reflected in its IUPAC name and is critical for understanding its reactivity, hydrogen bonding capabilities, and spectroscopic signatures.[9]

The equilibrium can be influenced by the solvent environment; non-polar solvents may slightly favor the hydroxypyridine form, while polar, protic solvents strongly favor the pyridone tautomer through hydrogen bonding.[7][10]

Caption: Tautomeric equilibrium of the title compound.

Table 1: Chemical Identifiers and Structural Details

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 50650-59-4 | [1][5][9][11][12] |

| Molecular Formula | C₆H₄F₃NO | [1][11][12][13][14] |

| Molecular Weight | 163.10 g/mol | [3][9][11][12][14] |

| IUPAC Name | 4-(trifluoromethyl)-1H-pyridin-2-one | [9] |

| Synonyms | 4-(Trifluoromethyl)-2-pyridone, 4-(Trifluoromethyl)pyridin-2-ol | [3][5][6] |

| InChI Key | IKHLLNMSMFVTLP-UHFFFAOYSA-N | [1][3][9][11] |

| SMILES | O=C1C=C(C(F)(F)F)C=CN1 |[1][3][9][11] |

Physicochemical Properties

The physical properties of this compound are summarized below. These values are critical for designing experimental conditions, including reaction setups, purification strategies, and formulation development.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes & Insights | Source(s) |

|---|---|---|---|

| Appearance | White to light yellow or light orange crystalline powder/solid. | The color may vary slightly depending on purity. | [1][5] |

| Melting Point | 161-165 °C | A relatively sharp melting range indicates good purity. This high melting point is typical for crystalline solids with strong intermolecular hydrogen bonding potential (amide dimers). | [1][5][6][11][13] |

| Boiling Point | 221.2 ± 40.0 °C | This is a predicted value; thermal decomposition may occur at elevated temperatures. Vacuum distillation is recommended for purification if necessary. | [1][13] |

| Solubility | Soluble in methanol. | Solubility in other polar organic solvents like DMSO and DMF is expected. Its polarity suggests limited solubility in non-polar solvents like hexanes. | [1][2][3][5][13] |

| pKa | 10.76 ± 0.10 | This predicted value reflects the acidity of the N-H proton in the pyridone tautomer. The electron-withdrawing CF₃ group makes it more acidic than unsubstituted 2-pyridone (pKa ≈ 11.6).[1][7][13] |

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-Hydroxy-4-(trifluoromethyl)pyridine. The following section details standard protocols and the rationale behind them.

Caption: A typical workflow for the comprehensive characterization of the title compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of organic compounds due to its high resolution and quantitative accuracy. A reverse-phase (RP-HPLC) method is ideal, as it effectively separates the polar analyte from less polar or more polar impurities.

Experimental Protocol: RP-HPLC

-

Instrumentation: Standard HPLC system with a UV detector.[15]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA). A typical starting point is a 50:50 mixture. TFA is used to sharpen peaks by ensuring the analyte and any basic impurities are protonated.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm or 280 nm, where the pyridone chromophore is expected to absorb.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as needed.[15]

-

Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Structural Elucidation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural confirmation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the N-H proton.

-

¹H NMR: Expected signals would include three distinct peaks in the aromatic region corresponding to the protons on the pyridine ring, and a broader singlet for the N-H proton (highly dependent on solvent and concentration).

-

¹³C NMR: Expect six distinct carbon signals. The signal for the carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbonyl carbon (C=O) will be the most downfield signal.

-

¹⁹F NMR: This will show a sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift provides confirmation of the electronic environment.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Experimental Protocol: FT-IR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~3000-2800 cm⁻¹: N-H stretching (can be broad).

-

~1650-1680 cm⁻¹: A strong C=O (amide) stretching band, confirming the pyridone tautomer.

-

~1600, ~1480 cm⁻¹: C=C and C=N ring stretching vibrations.

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations from the CF₃ group.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, confirming the elemental composition.

Experimental Protocol: HRMS

-

Instrumentation: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated exact mass.

-

Calculated Exact Mass (C₆H₄F₃NO): 163.0245

-

Expected [M+H]⁺: 164.0318

-

Chemical Reactivity and Stability

Reactivity

The primary utility of 2-Hydroxy-4-(trifluoromethyl)pyridine in synthesis is as a nucleophile and as a precursor to more reactive intermediates. The hydroxyl group (in the pyridinol form) or the N-H group (in the pyridone form) can be alkylated or acylated.

A key transformation is its conversion to 2-chloro-4-(trifluoromethyl)pyridine.[17] This is a crucial step as the chloro-substituent is an excellent leaving group, enabling subsequent nucleophilic aromatic substitution reactions to build more complex molecules.

Chlorination Reaction Protocol

-

Reagents: 2-Hydroxy-4-(trifluoromethyl)pyridine, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[17]

-

Solvent: A high-boiling inert solvent like 1,2-dichloroethane or toluene. A catalytic amount of dimethylformamide (DMF) is often added.[17]

-

Procedure: The compound is heated (refluxed) with an excess of the chlorinating agent until the reaction is complete (monitored by TLC or HPLC).[17]

-

Workup: The reaction mixture is carefully quenched with ice water and neutralized. The product is then extracted with an organic solvent.

Stability and Storage

-

Storage Conditions: The compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.[1][3][13]

-

Incompatibilities: Store away from strong oxidizing agents.[3]

Conclusion

2-Hydroxy-4-(trifluoromethyl)pyridine is a well-defined crystalline solid whose chemical behavior is dominated by its pyridone tautomeric form. Its key physicochemical features—high melting point, moderate polarity, and defined spectroscopic profile—make it a straightforward compound to handle and characterize. Understanding its tautomerism, reactivity, and the robust analytical methods for its quality control are paramount for its successful application in research and development, particularly in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

2-Hydroxy-4-(trifluoromethyl)pyridine CAS 50650-59-4 - Home Sunshine Pharma. Available from: [Link]

-

2-Hydroxy-4-(trifluoromethyl)pyridine CAS 50650-59-4. Available from: [Link]

-

2-Hydroxy-4-(trifluoromethyl)pyridine | C6H4F3NO | CID 2775130 - PubChem. Available from: [Link]

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents.

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Readily Available and Cost-Effective Trifluoromethyl Source" - The Royal Society of Chemistry. Available from: [Link]

-

Analytical Methods for Pyridine - ATSDR. Available from: [Link]

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents.

-

Supporting Information for "Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids" - The Royal Society of Chemistry. Available from: [Link]

-

Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis - Springer. Available from: [Link]

-

Structure Elucidation for MALDI Mass Spectrometry Imaging using Infrared Ion Spectroscopy - Radboud University Repository. Available from: [Link]

-

2-Pyridone - Wikipedia. Available from: [Link]

-

How about Tautomers? - WuXi Biology. Available from: [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine - ChemTube3D. Available from: [Link]

-

2-Hydroxy-4-(trifluoromethyl)pyridine - LookChem. Available from: [Link]

-

2-Hydroxy-4-(trifluoromethyl)pyridine (C007B-178105) - Cenmed Enterprises. Available from: [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis - ResearchGate. Available from: [Link]

-

2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. Available from: [Link]

-

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed. Available from: [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) - JOCPR. Available from: [Link]

-

CAS No : 33252-63-0 | Product Name : 2-Hydroxy-5-(trifluoromethyl)pyridine - Pharmaffiliates. Available from: [Link]

Sources

- 1. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS#: 50650-59-4 [m.chemicalbook.com]

- 2. 2-Hydroxy-4-(trifluoromethyl)pyridine | 50650-59-4 [chemicalbook.com]

- 3. fishersci.at [fishersci.at]

- 4. cenmed.com [cenmed.com]

- 5. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS 50650-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS 50650-59-4 [homesunshinepharma.com]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. 2-Hydroxy-4-(trifluoromethyl)pyridine | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. wuxibiology.com [wuxibiology.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. 50650-59-4 CAS MSDS (2-Hydroxy-4-(trifluoromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. 2-ヒドロキシ-4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Analysis of 2-Hydroxy-4-(trifluoromethyl)pyridine Tautomerism

Abstract

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of the tautomeric equilibrium between 2-hydroxy-4-(trifluoromethyl)pyridine and its corresponding pyridone form, 4-(trifluoromethyl)pyridin-2(1H)-one. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of multinuclear NMR techniques for the qualitative and quantitative characterization of this dynamic process. We will explore the influence of solvent polarity and temperature on the equilibrium position and provide detailed, field-proven experimental protocols.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical phenomenon in medicinal chemistry. The ability of a molecule to exist in multiple tautomeric forms can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[1] Consequently, tautomerism impacts a drug candidate's pharmacokinetic and pharmacodynamic profiles. The 2-hydroxypyridine/2-pyridone system is a classic and extensively studied example of lactam-lactim tautomerism.[2][3] The introduction of a strongly electron-withdrawing trifluoromethyl group at the 4-position of the pyridine ring introduces additional electronic effects that modulate the equilibrium, making a thorough understanding of its tautomeric behavior essential for rational drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for investigating tautomeric equilibria in solution.[4] Its non-destructive nature and the sensitivity of NMR parameters—chemical shifts, coupling constants, and signal integrations—to the local electronic environment make it uniquely suited for simultaneously identifying and quantifying the different tautomeric species present at equilibrium.[5][6]

The Lactam-Lactim Equilibrium of 2-Hydroxy-4-(trifluoromethyl)pyridine

The tautomeric equilibrium of 2-hydroxy-4-(trifluoromethyl)pyridine involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom. This results in two distinct species: the aromatic lactim form (2-hydroxy-4-(trifluoromethyl)pyridine) and the non-aromatic lactam form (4-(trifluoromethyl)pyridin-2(1H)-one).

Caption: The tautomeric equilibrium between the lactim and lactam forms.

The position of this equilibrium is highly dependent on the surrounding environment, particularly the polarity and hydrogen-bonding capabilities of the solvent.[1][7] Generally, non-polar solvents favor the less polar lactim tautomer, while polar, protic solvents stabilize the more polar lactam form through hydrogen bonding.[8]

The Power of Multinuclear NMR in Tautomer Analysis

A multi-pronged NMR approach utilizing ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei provides a comprehensive picture of the tautomeric state of 2-hydroxy-4-(trifluoromethyl)pyridine.

-

¹H NMR: The chemical shifts of the ring protons and the mobile N-H or O-H proton are highly indicative of the dominant tautomer. In the lactam form, the N-H proton typically appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The chemical shift of the C2 carbon is a key diagnostic marker. In the lactim form, this carbon is bonded to an oxygen and exhibits a chemical shift typical of an aromatic carbon bearing an electron-donating group. In the lactam form, this carbon becomes a carbonyl group (C=O) and resonates at a significantly downfield chemical shift (typically >160 ppm).

-

¹⁵N NMR: This nucleus, though less sensitive, offers unambiguous evidence of the proton's location. The chemical shift of the nitrogen atom will differ significantly between the pyridinic nitrogen in the lactim form and the amide-like nitrogen in the lactam form.[9][10]

-

¹⁹F NMR: The trifluoromethyl group serves as a sensitive probe of the electronic changes within the pyridine ring. The ¹⁹F chemical shift will be influenced by the aromaticity and electron distribution of the ring, which differ between the two tautomers.[11] Furthermore, long-range couplings between the fluorine nuclei and ring protons (JHF) can provide additional structural information.[12]

Experimental Design: A Self-Validating Protocol

The following protocol is designed to provide a robust and self-validating analysis of the tautomeric equilibrium.

Materials and Instrumentation

-

2-Hydroxy-4-(trifluoromethyl)pyridine

-

Deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄)

-

NMR spectrometer (a minimum of 400 MHz for ¹H is recommended) equipped with multinuclear probe capabilities.

Sample Preparation

-

Prepare a series of NMR samples by dissolving a consistent amount of 2-hydroxy-4-(trifluoromethyl)pyridine in each of the deuterated solvents. A concentration of 10-20 mg/mL is typically sufficient.

-

Ensure the solvents are of high purity to avoid interference from impurities.

NMR Data Acquisition

The following workflow outlines the sequential acquisition of NMR data.

Caption: Experimental workflow for NMR analysis of tautomerism.

Step-by-Step Acquisition:

-

¹H NMR: Acquire a standard ¹H NMR spectrum for each sample. This will provide an initial assessment of the tautomeric ratio by integrating the signals corresponding to each form.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Pay close attention to the downfield region (160-180 ppm) to identify the presence of a carbonyl signal, which is indicative of the lactam tautomer.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The presence of a single or multiple ¹⁹F signals will correspond to the number of tautomeric species present.

-

2D NMR (HSQC and HMBC): For unambiguous assignment of proton and carbon signals to their respective tautomers, acquire ¹H-¹³C HSQC and HMBC spectra. The HMBC experiment is particularly useful for identifying long-range correlations, such as from the ring protons to the C2 carbon, which will differ between the lactam and lactim forms.

-

Variable Temperature (VT) NMR: In a solvent where both tautomers are present in significant quantities, perform a variable temperature NMR study. This will provide insights into the thermodynamics of the tautomeric equilibrium.

Data Analysis and Interpretation

Qualitative Analysis

The presence of two distinct sets of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra is a clear indication of the co-existence of both tautomers in solution. The chemical shifts of key nuclei, as outlined in Section 3, will allow for the assignment of each set of signals to either the lactam or lactim form.

Quantitative Analysis: Determining the Equilibrium Constant (Keq)

The equilibrium constant (Keq) for the tautomerization can be determined from the integrated intensities of the signals in the ¹H NMR spectrum.[5][13]

Keq = [Lactam] / [Lactim]

The relative concentrations of the lactam and lactim forms are directly proportional to the integrals of their respective, well-resolved proton signals.

Table 1: Representative NMR Data for Tautomer Analysis

| Tautomer | Nucleus | Key Signal | Expected Chemical Shift Range (ppm) |

| Lactim | ¹H | Aromatic CHs | 6.5 - 8.5 |

| ¹³C | C2-OH | 155 - 165 | |

| ¹⁹F | CF₃ | Varies with solvent | |

| Lactam | ¹H | N-H | 10 - 13 (broad) |

| ¹H | Vinylic CHs | 6.0 - 8.0 | |

| ¹³C | C2=O | 165 - 175 | |

| ¹⁹F | CF₃ | Varies with solvent |

Note: These are approximate chemical shift ranges and can be influenced by solvent and concentration.

The Influence of Solvent Polarity: A Case Study

The tautomeric equilibrium of 2-hydroxy-4-(trifluoromethyl)pyridine is expected to show a pronounced solvent dependency.

-

In a non-polar solvent like CDCl₃: The less polar lactim form is anticipated to be the major species.

-

In a polar aprotic solvent like DMSO-d₆: An increase in the proportion of the more polar lactam tautomer is expected due to dipole-dipole interactions.

-

In a polar protic solvent like Methanol-d₄: The lactam form is expected to be significantly favored due to hydrogen bonding interactions with the solvent.[8]

By comparing the Keq values obtained in different solvents, a clear correlation between solvent polarity and the position of the tautomeric equilibrium can be established.

Conclusion

The detailed NMR analysis of 2-hydroxy-4-(trifluoromethyl)pyridine provides a powerful and insightful approach to understanding its tautomeric behavior. By employing a combination of one- and two-dimensional multinuclear NMR experiments, researchers can qualitatively identify and quantitatively determine the equilibrium between the lactam and lactim forms. This knowledge is crucial for drug development professionals seeking to optimize the physicochemical and biological properties of molecules containing the 2-hydroxypyridine scaffold. The methodologies outlined in this guide provide a robust framework for such investigations, ensuring scientific integrity and generating reliable, actionable data.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (15)N and (31)P NMR Insights into Lactam-Lactim Tautomerism Activity Using cyclo-μ-Imidopolyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical and Structural Characteristics of 4-(trifluoromethyl)-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the landscape of modern medicinal and materials science, 4-(trifluoromethyl)-1H-pyridin-2-one (CAS No. 50650-59-4) emerges as a pivotal heterocyclic building block. Its strategic combination of a pyridinone scaffold, known for its diverse biological activities, and a trifluoromethyl group, a powerful modulator of physicochemical properties, renders it a molecule of significant interest.[1][2] This guide synthesizes the current body of knowledge on this compound, offering a deep dive into its synthesis, properties, and, most critically, its structural chemistry.

It is imperative, however, to address the current limitations in publicly accessible data. While a record for the crystal structure of this compound exists within the Crystallography Open Database (COD), the detailed crystallographic data (e.g., a CIF file) is not readily retrievable from public repositories as of the time of this writing. Consequently, this guide will provide a comprehensive analysis based on established chemical principles, spectroscopic data, and crystallographic information from closely related analogues. This approach, grounded in scientific expertise, aims to construct a robust and predictive model of the solid-state characteristics of 4-(trifluoromethyl)-1H-pyridin-2-one, providing a valuable resource while maintaining the highest standards of scientific integrity.

Molecular Identity and Physicochemical Landscape

4-(Trifluoromethyl)-1H-pyridin-2-one is a white crystalline solid at room temperature, characterized by a melting point in the range of 158-165 °C.[3] It is also known by its tautomeric name, 2-hydroxy-4-(trifluoromethyl)pyridine.[1] The presence of the highly electronegative trifluoromethyl group makes it a highly electron-deficient pyridone derivative, a feature that significantly influences its reactivity and intermolecular interactions.[1]

| Property | Value | Source |

| CAS Number | 50650-59-4 | [1] |

| Molecular Formula | C₆H₄F₃NO | [3] |

| Molecular Weight | 163.10 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 161-165 °C | [3] |

| Solubility | Soluble in methanol | [3] |

The trifluoromethyl group is a key player in the field of drug design, often employed to enhance metabolic stability, binding affinity, and cell permeability of potential drug candidates. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and influence the overall electronic distribution of the molecule.[2]

Synthesis and Crystallization

Synthetic Pathways

The synthesis of 4-(trifluoromethyl)-1H-pyridin-2-one has been approached from several angles, primarily involving the construction of the pyridine ring from acyclic precursors. One patented method involves the reaction of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one with a trialkyl phosphonoacetate, followed by cyclization. Other routes describe the reaction of pyridine with trifluoromethylphthalic anhydride or trifluoromethyl hydrofluoride.[3]

A generalized synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for 4-(trifluoromethyl)-1H-pyridin-2-one.

Protocol for Synthesis via Cyclization

This protocol is adapted from methodologies described in the patent literature.

Materials:

-

Mixture of condensation products from 4-alkoxy-1,1,1-trifluorobut-3-en-2-one and a suitable phosphonoacetate.

-

Ammonium acetate.

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF).

-

Water.

-

Toluene.

Procedure:

-

Dissolve the mixture of condensation products in the polar aprotic solvent.

-

Add an ammonium salt of an organic acid, such as ammonium acetate.

-

Heat the mixture to facilitate the cyclization reaction until completion (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture to approximately 65 °C.

-

Dilute the mixture with water (and optionally brine) to induce precipitation of the product.

-

Isolate the precipitated 4-(trifluoromethyl)-1H-pyridin-2-one by filtration.

-

Wash the isolated solid with toluene.

-

Dry the product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry. The melting point should also be determined and compared to the literature values.

Single Crystal Growth (Hypothetical Protocol)

Obtaining single crystals suitable for X-ray diffraction is a crucial, and often empirical, step. Based on the compound's properties, the following methods could be explored:

-

Slow Evaporation: Given its solubility in methanol, a saturated solution of the purified compound in methanol could be prepared and allowed to evaporate slowly in a dust-free environment.

-

Solvent/Anti-Solvent Diffusion: A solution of the compound in a good solvent (e.g., methanol or DMF) can be layered with an anti-solvent in which the compound is poorly soluble (e.g., hexane or water). Slow diffusion at the interface can promote the growth of single crystals.

-

Cooling Crystallization: A saturated solution at an elevated temperature can be slowly cooled to induce crystallization.

Structural Analysis: Tautomerism and Intermolecular Interactions

Tautomerism and Hydrogen-Bonded Dimers

A fundamental aspect of the chemistry of 2-pyridones is their existence in tautomeric equilibrium with their 2-hydroxypyridine form. In the solid state, the pyridone tautomer is typically favored, and these molecules exhibit a strong propensity to form centrosymmetric dimers through N-H···O hydrogen bonds.[1] This dimerization is a dominant feature and is expected to be a primary motif in the crystal structure of 4-(trifluoromethyl)-1H-pyridin-2-one.

Caption: Tautomeric equilibrium of the title compound.

The formation of hydrogen-bonded dimers is a critical aspect of the supramolecular chemistry of 2-pyridones.

Caption: Expected hydrogen-bonded dimer formation in the solid state.

The Role of the Trifluoromethyl Group in Crystal Packing

While the N-H···O hydrogen bonds are expected to be the primary drivers of the crystal packing, the trifluoromethyl group introduces the possibility of weaker, yet structurally significant, intermolecular interactions. Studies on other trifluoromethylated aromatic compounds have revealed the importance of interactions such as C-H···F, C-F···F, and C-F···π contacts. These interactions, while weaker than classical hydrogen bonds, can play a crucial role in dictating the three-dimensional arrangement of the molecules in the crystal lattice. The interplay between the strong hydrogen bonding of the pyridone moiety and these weaker interactions involving the trifluoromethyl group will ultimately define the final crystal structure.

Spectroscopic Characterization

A comprehensive characterization of 4-(trifluoromethyl)-1H-pyridin-2-one would involve a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would show characteristic signals for the protons on the pyridine ring.

-

¹³C NMR: Would reveal the chemical shifts of the carbon atoms, including the carbonyl carbon and the carbon of the trifluoromethyl group.

-

¹⁹F NMR: A singlet would be expected for the CF₃ group, providing a clear signature for the presence of this moiety.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes would include the N-H stretch (typically broad in the range of 3200-2800 cm⁻¹ due to hydrogen bonding) and the C=O stretch (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound.

Applications in Drug Discovery and Materials Science

The structural features of 4-(trifluoromethyl)-1H-pyridin-2-one make it a valuable synthon in several areas:

-

Pharmaceuticals: The pyridone core is present in numerous bioactive molecules. The addition of a trifluoromethyl group can enhance properties like metabolic stability and receptor binding affinity, making this compound a key intermediate in the synthesis of drugs such as kinase inhibitors.[4][5]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.[2]

-

Materials Science: The electron-deficient nature of the molecule suggests potential applications in the development of organic electronic materials.[1]

Conclusion

4-(Trifluoromethyl)-1H-pyridin-2-one stands as a molecule of considerable scientific and commercial interest. While a detailed experimental elucidation of its single-crystal structure remains to be published in an accessible format, a robust understanding of its solid-state behavior can be formulated based on its known chemical properties and the behavior of related compounds. The strong propensity for hydrogen-bonded dimer formation, coupled with the influence of the trifluoromethyl group on the broader network of intermolecular interactions, defines its structural landscape. Further research, particularly the public dissemination of its single-crystal X-ray diffraction data, will be invaluable in fully unlocking the potential of this versatile chemical entity.

References

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters.[Link]

-

4-(Trifluoromethyl)pyridin-2-ol, 4-(Trifluoromethyl)pyridin-2(1H)-one. ChemBK.[Link]

-

2-Amino-4-(trifluoromethyl)pyridine: Properties, Applications, and Supply. Acme Bioscience.[Link]

- Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. 4-(Trifluoromethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-(trifluoromethyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-4-(trifluoromethyl)pyridine, a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the physicochemical properties of 2-Hydroxy-4-(trifluoromethyl)pyridine, the theoretical principles governing its solubility, and a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Significance of 2-Hydroxy-4-(trifluoromethyl)pyridine

2-Hydroxy-4-(trifluoromethyl)pyridine, also known by its tautomeric form 4-(trifluoromethyl)-1H-pyridin-2-one, is a fluorinated heterocyclic compound of significant interest.[3] Its unique molecular architecture, featuring both a hydroxyl group and a strongly electron-withdrawing trifluoromethyl group on a pyridine scaffold, makes it a valuable building block in the synthesis of a variety of bioactive molecules. This compound serves as a key intermediate in the production of innovative pharmaceuticals and advanced agrochemicals.[1][2]

Understanding the solubility of 2-Hydroxy-4-(trifluoromethyl)pyridine in organic solvents is paramount for its effective utilization in various stages of research and development, including:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions is crucial for optimizing reaction kinetics, yield, and purity.

-

Crystallization and Purification: The choice of solvent system is critical for developing efficient crystallization processes to obtain the desired polymorph with high purity.

-

Formulation Development: For its end applications, particularly in pharmaceuticals, formulating 2-Hydroxy-4-(trifluoromethyl)pyridine or its derivatives into stable and bioavailable dosage forms necessitates a thorough understanding of its solubility.

-

Analytical Method Development: Accurate quantification and characterization of the compound often require its dissolution in a suitable solvent for techniques such as chromatography and spectroscopy.

This guide will provide a robust framework for approaching the solubility of 2-Hydroxy-4-(trifluoromethyl)pyridine, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties. For 2-Hydroxy-4-(trifluoromethyl)pyridine, the following parameters are key to understanding its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C6H4F3NO | [1] |

| Molecular Weight | 163.1 g/mol | [1] |

| Melting Point | 161-165 °C | [1][4] |

| pKa (Predicted) | 10.76 ± 0.10 | [2][5] |

| LogP (Predicted) | 1.806 | [6] |

| Appearance | White to light yellow crystalline powder | [2] |

Expert Insights:

-

High Melting Point: The relatively high melting point of 161-165 °C suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the hydroxyl group and dipole-dipole interactions. A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice.

-

pKa: The predicted pKa of 10.76 indicates that 2-Hydroxy-4-(trifluoromethyl)pyridine is a weak acid.[2][5] This means it will be predominantly in its neutral form in most organic solvents and in aqueous solutions with a pH significantly below its pKa. Its solubility can be expected to increase in basic aqueous solutions due to deprotonation and salt formation.

-

LogP: A predicted LogP of 1.806 suggests that the compound has a moderate degree of lipophilicity.[6] This value indicates a preference for partitioning into a non-polar solvent (like octanol) over a polar one (like water), but it does not preclude solubility in polar organic solvents, especially those that can engage in hydrogen bonding.

-

Tautomerism: It is crucial to recognize that 2-Hydroxypyridines exist in equilibrium with their pyridone tautomers. In the case of this molecule, it is in equilibrium with 4-(trifluoromethyl)pyridin-2(1H)-one. The position of this equilibrium can be solvent-dependent and will influence the overall solubility.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This concept is based on the idea that substances with similar intermolecular forces are more likely to be miscible.

Solvent Classes and Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given that 2-Hydroxy-4-(trifluoromethyl)pyridine has a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen and carbonyl oxygen in its tautomeric form (hydrogen bond acceptors), it is expected to have favorable interactions with polar protic solvents. Indeed, it is reported to be soluble in methanol.[1][2][5][7][8]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have dipole moments and can act as hydrogen bond acceptors but lack a hydrogen bond donating group. The polarity of these solvents should allow for the dissolution of 2-Hydroxy-4-(trifluoromethyl)pyridine through dipole-dipole interactions. Solvents like DMSO and DMF, with their high polarity, are likely to be effective.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Heptane): These solvents have low dielectric constants and lack significant dipole moments. The solubility of the polar 2-Hydroxy-4-(trifluoromethyl)pyridine is expected to be limited in these solvents. The lipophilic trifluoromethyl group may contribute to some minimal solubility, but the polar hydroxyl group and pyridine ring will hinder extensive dissolution.

Experimental Determination of Solubility: A Standard Protocol

Given the absence of comprehensive published data, experimental determination of solubility is essential. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for measuring equilibrium solubility.[9][10]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Equipment and Materials

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (± 0.5 °C)

-

Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

-

2-Hydroxy-4-(trifluoromethyl)pyridine (of known purity)

-

Organic solvents of interest (analytical grade or higher)

Step-by-Step Experimental Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Hydroxy-4-(trifluoromethyl)pyridine of known concentrations in the solvent of interest. These will be used to create a calibration curve for the analytical method.

-

Sample Preparation:

-

Add an excess amount of solid 2-Hydroxy-4-(trifluoromethyl)pyridine to a pre-weighed vial. An amount that is visibly in excess after equilibration is sufficient.

-

Add a precisely known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove all undissolved solid particles.

-

Immediately dilute a known volume or mass of the filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method or another suitable analytical technique.

-

Use the calibration curve to determine the concentration of 2-Hydroxy-4-(trifluoromethyl)pyridine in the diluted samples.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

-

Visualizing the Workflow

Sources

- 1. 2-Hydroxy-4-(trifluoromethyl)pyridine | 50650-59-4 [chemicalbook.com]

- 2. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS#: 50650-59-4 [m.chemicalbook.com]

- 3. 2-Hydroxy-4-(trifluoromethyl)pyridine | C6H4F3NO | CID 2775130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ヒドロキシ-4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 50650-59-4 CAS MSDS (2-Hydroxy-4-(trifluoromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Hydroxy-4-(trifluoromethyl)pyridine CAS 50650-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. fishersci.at [fishersci.at]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Hydroxy-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Hydroxy-4-(trifluoromethyl)pyridine, a molecule of significant interest in pharmaceutical and agrochemical research. We delve into the critical tautomeric relationship between the hydroxy and pyridone forms, dictated by the potent electronic effects of the trifluoromethyl group. This document outlines a validated computational workflow, from structural optimization and frequency analysis to the evaluation of solvent effects, employing Density Functional Theory (DFT). The methodologies presented herein are designed to furnish researchers, scientists, and drug development professionals with a robust protocol for predicting the geometric, energetic, and electronic properties of this molecule, thereby accelerating materials and drug discovery programs.

Introduction: The Significance of 2-Hydroxy-4-(trifluoromethyl)pyridine and its Tautomerism

2-Hydroxy-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine ring scaffold, a hydroxyl group, and a trifluoromethyl (-CF₃) substituent. This molecule is a valuable building block in medicinal and agrochemical chemistry.[1] The trifluoromethyl group is a key functional moiety known to enhance metabolic stability, lipophilicity, and binding affinity of molecules due to its strong electron-withdrawing nature and steric profile.[2][3][4]

A crucial aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[5][6] For 2-Hydroxy-4-(trifluoromethyl)pyridine, this equilibrium is between the enol tautomer (2-hydroxy-4-(trifluoromethyl)pyridine) and the keto tautomer (4-(trifluoromethyl)-1H-pyridin-2-one). The position of this equilibrium is highly sensitive to the electronic nature of substituents and the surrounding solvent environment.[7] Computational studies on the parent 2-hydroxypyridine have shown that the enol form is slightly more stable in the gas phase, while the pyridone form predominates in polar solvents.[5][8] The strongly electron-withdrawing -CF₃ group at the 4-position is expected to significantly influence the relative stabilities of these tautomers.[9]

Quantum chemical calculations offer a powerful, non-empirical approach to elucidate the intricacies of this tautomeric relationship. By accurately predicting molecular structures, relative energies, and electronic properties, these computational methods provide indispensable insights that complement and guide experimental investigations.

Theoretical & Computational Methodology: A Self-Validating Protocol

The reliability of quantum chemical predictions hinges on the judicious selection of the theoretical method and basis set. For molecules containing fluorine and exhibiting potential for significant electronic effects and hydrogen bonding, a carefully considered computational approach is paramount.

Selection of a Robust Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules.[10][11] We will employ a hybrid DFT functional, which incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic effects.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP functional is a widely used and well-benchmarked hybrid functional that has demonstrated high accuracy for a broad range of chemical systems, including heterocyclic compounds.[6]

-

Alternative Functional for Validation: CAM-B3LYP For systems where long-range interactions or charge-transfer excitations are important, a range-separated functional like CAM-B3LYP can provide improved results.[5] Comparing results from both functionals can enhance the trustworthiness of the predictions.

The Importance of the Basis Set for Fluorinated Systems

The basis set is the set of mathematical functions used to construct the molecular orbitals. For fluorine-containing compounds, it is crucial to use a basis set that can accurately describe the polarization of the electron density around the highly electronegative fluorine atoms and allow for the description of diffuse electron density.

-

Primary Basis Set: 6-311++G(d,p) This Pople-style basis set is a good choice for this system. It is a triple-zeta basis set, providing more flexibility for describing the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions. The (d,p) specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for accurately modeling bonding and geometry.[12]

-

Higher-Level Basis Set for Benchmarking: aug-cc-pVTZ Dunning's augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are known for their systematic convergence towards the complete basis set limit and are highly recommended for accurate calculations on systems with electronegative atoms.[13][14] While more computationally demanding, single-point energy calculations with this basis set on the B3LYP/6-311++G(d,p) optimized geometries can provide a valuable benchmark for the energetic predictions.

Modeling the Solvent Environment: The Polarizable Continuum Model (PCM)

To simulate the influence of a solvent, which is critical for understanding the tautomeric equilibrium in a realistic chemical environment, we will employ an implicit solvation model.[15][16]

-

Implicit Solvation Model: IEF-PCM (Integral Equation Formalism variant of the Polarizable Continuum Model) The IEF-PCM model represents the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent.[17] This model has been successfully applied in numerous studies of solvation effects on chemical reactions and equilibria.[15] We will consider water as the solvent to model a polar protic environment.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing the quantum chemical calculations on the two tautomers of 2-Hydroxy-4-(trifluoromethyl)pyridine.

Step 1: Geometry Optimization

-

Construct Initial Structures: Build the 3D structures of both the enol (2-hydroxy-4-(trifluoromethyl)pyridine) and keto (4-(trifluoromethyl)-1H-pyridin-2-one) tautomers using a molecule builder.

-

Perform Gas-Phase Optimization:

-

Select the B3LYP functional and the 6-311++G(d,p) basis set.

-

Perform a full geometry optimization without any constraints. This will locate the minimum energy structure on the potential energy surface.

-

-

Perform Solution-Phase Optimization:

-

Using the gas-phase optimized structures as starting points, perform another geometry optimization.

-

In this step, include the IEF-PCM solvation model, specifying water as the solvent.

-

Step 2: Vibrational Frequency Analysis

-

Perform Frequency Calculations: For each of the four optimized structures (enol gas-phase, keto gas-phase, enol solution, keto solution), perform a vibrational frequency calculation at the same level of theory used for the optimization.

-

Confirm Minimum Energy Structures: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

-

Obtain Thermochemical Data: The frequency calculation also provides important thermochemical data, including the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

Step 3: Calculation of Molecular Properties

-

Relative Energy Calculations:

-

The relative energy (ΔE) between the two tautomers can be calculated by subtracting the total electronic energy of the more stable tautomer from the less stable one.

-

For a more accurate comparison, use the ZPVE-corrected energies (ΔE_ZPVE) or the relative Gibbs free energies (ΔG).

-

-

Electronic Property Analysis:

-

From the output of the calculations, extract and analyze key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.

-

Workflow Visualization

The computational workflow can be visualized as follows:

Caption: Computational workflow for analyzing the tautomerism of 2-Hydroxy-4-(trifluoromethyl)pyridine.

Predicted Data & Analysis

The following tables summarize the expected quantitative data from the proposed calculations. The values presented are illustrative and would be populated with the actual results from the quantum chemical calculations.

Table 1: Predicted Relative Energies of Tautomers

| Phase | Tautomer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Gas | Enol | 0.00 | 0.00 | 0.00 |

| Gas | Keto | Value | Value | Value |

| Solution (Water) | Enol | 0.00 | 0.00 | 0.00 |

| Solution (Water) | Keto | Value | Value | Value |

Table 2: Predicted Molecular Properties

| Phase | Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Gas | Enol | Value | Value | Value | Value |

| Gas | Keto | Value | Value | Value | Value |

| Solution (Water) | Enol | Value | Value | Value | Value |

| Solution (Water) | Keto | Value | Value | Value | Value |

Analysis of Tautomer Stability

The relative Gibbs free energies (ΔG) will provide the most definitive prediction of the tautomeric equilibrium. A negative ΔG for the keto tautomer relative to the enol form indicates that the keto form is more stable under the given conditions. It is anticipated that in the gas phase, the enol form may be slightly more stable or the two tautomers will be very close in energy. In a polar solvent like water, a significant shift towards the more polar keto tautomer is expected due to favorable solute-solvent electrostatic interactions.

Analysis of Electronic Structure

The HOMO and LUMO energies are critical indicators of a molecule's reactivity. The HOMO-LUMO gap is a measure of the molecule's electronic stability; a larger gap suggests higher stability and lower reactivity. The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO, potentially increasing the molecule's resistance to oxidation. The dipole moment is a measure of the molecule's overall polarity. The keto tautomer is expected to have a significantly larger dipole moment than the enol tautomer, which explains its enhanced stabilization in polar solvents.

Conclusion

This technical guide has laid out a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of 2-Hydroxy-4-(trifluoromethyl)pyridine. By adhering to the described methodologies, researchers can obtain reliable predictions of the structural, energetic, and electronic properties of its tautomers in both the gas phase and in solution. These computational insights are invaluable for understanding the fundamental chemistry of this important molecule and for guiding the design of new derivatives with tailored properties for applications in drug discovery and materials science. The self-validating nature of the proposed workflow, incorporating multiple levels of theory for benchmarking, ensures the trustworthiness and authority of the generated results.

References

-

M. K. Cyranski, T. M. Krygowski, A. R. Katritzky, and P. v. R. Schleyer, "To what extent can aromaticity be defined quantitatively?," Organic & Biomolecular Chemistry, vol. 2, no. 12, pp. 1773–1783, 2004.

-

H. B. Schlegel, P. v. R. Schleyer, and J. A. Pople, "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study," The Journal of Physical Chemistry, vol. 87, no. 5, pp. 793–798, 1983.

-

M. A. A. Ibrahim, "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit," Molecules, vol. 21, no. 11, p. 1549, 2016.

-

NINGBO INNO PHARMCHEM CO.,LTD., "The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine," PharmaCompass. [Online]. Available: [Link]

-

Wikipedia, "Solvent model," Wikipedia, 2023. [Online]. Available: [Link]

-

T. L. P. Galvão, I. M. Rocha, M. D. M. C. Ribeiro da Silva, and M. A. V. Ribeiro da Silva, "From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium," The Journal of Physical Chemistry A, vol. 117, no. 47, pp. 12668–12674, 2013.

-

T. L. P. Galvão, I. M. Rocha, M. D. M. C. Ribeiro da Silva, and M. A. V. Ribeiro da Silva, "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium," The Journal of Physical Chemistry A, vol. 117, no. 47, pp. 12668–12674, 2013.

-

Q-Chem, "12.2 Chemical Solvent Models," Q-Chem Manual. [Online]. Available: [Link]

-

Quantum Pioneer, "The Value of Trifluoromethyl Pyridines in Modern Chemistry," Quantum Pioneer. [Online]. Available: [Link]

-

S. Melandri et al., "Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium," Physical Chemistry Chemical Physics, vol. 22, no. 22, pp. 12536–12547, 2020.

-

J. A. Sordo, M. Klobukowski, and S. Fraga, "Theoretical study of the tautomeric equilibrium of 4(1H)-pyridinone in solution," Journal of the American Chemical Society, vol. 107, no. 26, pp. 7569–7572, 1985.

-

M. Tsukamoto and T. Nakamura, "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," Journal of Pesticide Science, vol. 42, no. 3, pp. 131–142, 2017.

-

National Center for Biotechnology Information, "2-Hydroxy-4-(trifluoromethyl)pyridine," PubChem Compound Database. [Online]. Available: [Link]

-

S. Melandri et al., "Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium," Physical Chemistry Chemical Physics, vol. 22, no. 22, pp. 12536–12547, 2020.

-

S. K. Kushwaha, "A Brief Review of Density Functional Theory and Solvation Model," ChemRxiv, 2020.

-

M. D. Wodrich, C. S. Wannere, Y. Mo, P. D. Jarowski, K. N. Houk, and P. v. R. Schleyer, "The Concept of Protobranching and Its Many Paradigm-Shifting Implications for Energy and Chemistry," Angewandte Chemie International Edition, vol. 46, no. 40, pp. 7731–7734, 2007.

-

Taylor & Francis, "Solvent models – Knowledge and References," Taylor & Francis Online. [Online]. Available: [Link]

-

Y. A. Wang, "Theoretical Studies of the Tautomers of Pyridinethiones," The Journal of Physical Chemistry A, vol. 110, no. 3, pp. 1045–1051, 2006.

-

L. M. T. Pham, T. K. Phung, and V. T. Ho, "DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface," ChemRxiv, 2021.

-

P. J. K. G. Taylor, "DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines," The Journal of Organic Chemistry, vol. 88, no. 12, pp. 8009–8016, 2023.

-

Y. Fu et al., "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides," Journal of Agricultural and Food Chemistry, vol. 70, no. 16, pp. 4877–4896, 2022.

-

M. Tsukamoto and T. Nakamura, "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," Journal of Pesticide Science, vol. 42, no. 3, pp. 131–142, 2017.

-

A. D. Becke, "Density-functional thermochemistry. III. The role of exact exchange," The Journal of Chemical Physics, vol. 98, no. 7, pp. 5648–5652, 1993.

-

ResearchGate, "What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?," ResearchGate. [Online]. Available: [Link]

-

A. C. de Souza, A. M. T. do N. Varella, M. H. F. Bettega, and M. A. P. Lima, "Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules," Molecules, vol. 27, no. 22, p. 7820, 2022.

-

J. T. T. Tran, T. D. T. Nguyen, and D. T. T. Nguyen, "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines," Chemical Science, vol. 6, no. 12, pp. 7048–7053, 2015.

-

Z. Lu, C. Li, S. Li, Q. Yu, and J. Zhang, "DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons," Molecules, vol. 28, no. 20, p. 7183, 2023.

-

M. J. Mejia and M. Nahra, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Molecules, vol. 28, no. 18, p. 6608, 2023.

-

M. M. Al-Alshaikh, "Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds," ACS Omega, vol. 5, no. 4, pp. 1806–1815, 2020.

-

Quantum Pioneer, "Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals," Quantum Pioneer. [Online]. Available: [Link]

-

ResearchGate, "Fluorine Gaussian basis set adopted for the MCF and SMC calculations in...," ResearchGate. [Online]. Available: [Link]

-

Gaussian, "Basis Sets," Gaussian.com. [Online]. Available: [Link]

-

M. Tsukamoto and T. Nakamura, "Trifluoromethylpyridine: Its chemistry and applications," Research Outreach, no. 131, pp. 110–113, 2022.

- J. Li, "Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine," CN116425671A, Jul. 14, 2023. [Online].